molecular formula C10H13ClN2O2 B2422170 Tert-butyl 5-amino-6-chloropyridine-2-carboxylate CAS No. 2248294-50-8

Tert-butyl 5-amino-6-chloropyridine-2-carboxylate

Cat. No.: B2422170
CAS No.: 2248294-50-8
M. Wt: 228.68
InChI Key: XDMXTROPLZFDFF-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-6-chloropyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a chlorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-6-chloropyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by the introduction of an amino group and the tert-butyl ester group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-6-chloropyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while hydrolysis of the ester group results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 5-amino-6-chloropyridine-2-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-6-chloropyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group and the chlorine atom on the pyridine ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-amino-6-bromopyridine-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Tert-butyl 5-amino-6-fluoropyridine-2-carboxylate: Contains a fluorine atom instead of chlorine.

    Tert-butyl 5-amino-6-iodopyridine-2-carboxylate: Features an iodine atom in place of chlorine.

Uniqueness

Tert-butyl 5-amino-6-chloropyridine-2-carboxylate is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the chlorine atom, in particular, influences its behavior in substitution reactions and its potential biological activity.

Properties

IUPAC Name

tert-butyl 5-amino-6-chloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)7-5-4-6(12)8(11)13-7/h4-5H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMXTROPLZFDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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